Home > Products > Screening Compounds P37317 > 4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide -

4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Catalog Number: EVT-8190719
CAS Number:
Molecular Formula: C18H22N4O2
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is derived from a series of studies focusing on the synthesis and biological evaluation of pyrrolo[2,3-b]pyridine derivatives. These derivatives have shown significant biological activity against various targets, including fibroblast growth factor receptors (FGFRs) involved in cancer progression and metastasis. The compound's structure suggests it may also interact with other biological pathways, making it a candidate for further pharmacological exploration .

Synthesis Analysis

The synthesis of 4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves several key steps:

  1. Formation of the Pyrrolopyridine Core: This generally begins with the cyclization of appropriate precursors that contain both pyridine and pyrrole functionalities. Common methods include the use of condensation reactions under acidic or basic conditions.
  2. Introduction of the Hydroxyadamantane Moiety: The hydroxyadamantane group can be introduced via nucleophilic substitution reactions where a suitable leaving group on the pyrrolopyridine scaffold is replaced by the hydroxyadamantane derivative.
  3. Final Functionalization: The carboxamide functional group is usually introduced through acylation reactions using carboxylic acids or their derivatives to ensure proper attachment to the nitrogen atom in the pyrrolopyridine structure.

Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis. High-performance liquid chromatography (HPLC) is often employed to analyze and purify the final product .

Molecular Structure Analysis

The molecular structure of 4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide can be described as follows:

  • Molecular Formula: C_{15}H_{18}N_{4}O_{2}
  • Molecular Weight: Approximately 286.33 g/mol
  • Structural Features:
    • The pyrrolopyridine ring system provides a bicyclic framework that is essential for its biological activity.
    • The hydroxyadamantane moiety contributes to its lipophilicity and potential interaction with biological membranes.
    • The carboxamide group enhances solubility and may participate in hydrogen bonding with biological targets.

Computational modeling techniques such as molecular dynamics simulations can provide insights into conformational flexibility and binding affinities with target proteins .

Chemical Reactions Analysis

The chemical reactivity of 4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide includes:

  1. Nucleophilic Substitution Reactions: The amine group can act as a nucleophile in further synthetic modifications or interactions with electrophilic centers in biological targets.
  2. Acid-Base Chemistry: The carboxamide functionality can participate in acid-base reactions, affecting its solubility and interaction with other biomolecules.
  3. Hydrogen Bonding Interactions: The hydroxyl group on the adamantane moiety can engage in hydrogen bonding, influencing its binding affinity to protein targets .
Mechanism of Action

The mechanism of action for 4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide primarily involves inhibition of fibroblast growth factor receptors. By binding to these receptors, it disrupts their signaling pathways that are often overactive in cancer cells, leading to:

  • Inhibition of Cell Proliferation: Studies have shown that this compound can significantly reduce the proliferation of breast cancer cell lines.
  • Induction of Apoptosis: It has been observed to trigger apoptotic pathways in cancer cells, promoting cell death.

The compound's low molecular weight enhances its bioavailability and potential for oral administration .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water due to its hydrophobic adamantane component.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining its formulation and delivery methods in therapeutic applications .

Applications

The primary applications of 4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide include:

  1. Cancer Therapy: As an inhibitor of fibroblast growth factor receptors, it holds promise for treating various cancers where these receptors are implicated.
  2. Drug Development: Its unique structure makes it a valuable lead compound for further modifications aimed at enhancing efficacy and selectivity against specific cancer types.
  3. Biochemical Research: Useful in studies exploring FGFR signaling pathways and their roles in tumor biology .
Synthetic Strategies and Molecular Design

Scaffold-Hopping Approaches in Pyrrolo[2,3-b]pyridine Core Development

Scaffold-hopping—replacing core heterocyclic structures while preserving key pharmacophoric elements—proved instrumental in developing the pyrrolo[2,3-b]pyridine core of 4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide. Researchers systematically replaced benzomorpholine and imidazopyridine cores from predecessors like compound "6" (a pure M1 positive allosteric modulator) with the pyrrolo[2,3-b]pyridine scaffold. This retained the essential hydrogen-bond acceptor/donor topology critical for muscarinic acetylcholine receptor subtype 1 (M1) binding but altered electronic distribution and three-dimensional orientation [1]. The pyrrolo[2,3-b]pyridine's electron-deficient pyridine ring enhanced π-stacking interactions within the allosteric binding pocket, while the fused pyrrole enabled strategic substitutions at N1, C4, and C5 positions [7]. Crucially, this core demonstrated superior metabolic stability over indole analogs due to reduced susceptibility to cytochrome P450 oxidation at the 7-position [10].

Table 1: Scaffold-Hopping Strategies for Pyrrolo[2,3-b]pyridine Development

Original ScaffoldTarget ScaffoldKey Structural AdvantageBiological Consequence
Benzomorpholine (e.g., Compound 6)Pyrrolo[2,3-b]pyridineEnhanced π-deficient characterImproved target affinity and metabolic stability
Imidazopyrrolopyridine (e.g., JAK1 inhibitors)Pyrrolo[2,3-b]pyridine-5-carboxamideReduced planarity and increased solubilityReduced off-target kinase activity
Pyrrolopyrimidine (e.g., CSF1R inhibitors)Pyrrolo[2,3-b]pyridineOptimized hydrogen-bonding capacityRetained M1 PAM efficacy with attenuated agonist activity

Parallel Synthesis for SAR Optimization in Allosteric Modulator Design

Parallel synthesis enabled rapid exploration of structure-activity relationships (SAR) across the pyrrolo[2,3-b]pyridine core. Libraries featured systematic variations at three key positions: (1) N1-alkylation (methyl, cyclopropylmethyl, 4-fluorobutyl), (2) C5-carboxamide substituents (unsubstituted, methyl, dimethyl), and (3) heterobiaryl tails (pyridyl, pyrazolyl, oxazolyl regioisomers). Biological evaluation revealed stark SAR dependencies: N1-methyl derivatives consistently showed 3–5-fold higher M1 positive allosteric modulator (PAM) potency (EC~50~ 230–560 nM) versus bulkier N1-substituents [1]. At C5, unsubstituted carboxamide conferred optimal efficacy (93% ACh max response), whereas alkylation diminished functional activity. Parallel screening of >50 heterobiaryl variants identified 3-pyridyl and N-methylpyrazol-4-yl tails as optimal for PAM potency (EC~50~ 230–760 nM) with minimal intrinsic agonist activity (EC~50~ >10 μM) [1]. This high-throughput approach pinpointed VU6007477—later refined to the adamantane-linked target compound—as a lead candidate devoid of seizure-inducing cholinergic toxicity.

Table 2: Key SAR Findings from Parallel Synthesis Campaign

Modification SiteVariations TestedOptimal GroupImpact on M1 PAM Activity
N1-SubstituentMethyl, ethyl, cyclopropyl, 4-fluorobutylMethylMethyl: EC~50~ = 230 nM; 4-Fluorobutyl: 5-fold ↓ potency
C5-CarboxamideH, methyl, dimethyl, cyclopropylUnsubstituted (H)H: 93% ACh max; Methyl: 20% ↓ efficacy
Heterobiaryl TailPyridin-3-yl, pyridin-4-yl, N-Me-pyrazol-4-yl, oxazol-5-ylPyridin-3-yl or N-Me-pyrazol-4-ylPyridin-3-yl: EC~50~ = 230 nM; Oxazolyl: 3-fold ↓ potency

Functional Group Modifications to Mitigate Agonist Activity

A critical challenge in M1 PAM development was eliminating intrinsic agonist activity associated with robust receptor overactivation. Strategic functionalization of the pyrrolo[2,3-b]pyridine core achieved this:

  • Secondary Alcohol Removal: Early analogs featuring tetrahydropyran-3-ol appendages (e.g., compound 14b) exhibited potent ago-PAM activity (agonist EC~50~ = 575 nM). Exchanging the hydroxyl for hydrogen abolished agonist effects (EC~50~ >10 μM) while maintaining PAM efficacy [1].
  • Carboxamide Positioning: C5-carboxamide orientation proved crucial. Migration to C6 or substitution with carbonyl-containing bioisosteres (e.g., esters, ketones) increased basal signaling by >50%, whereas the native carboxamide at C5 minimized constitutive activity [10].
  • Heterobiaryl Tail Rigidity: Flexible alkyl linkers between core and tail induced agonist activity (e.g., compound 18b: 34% agonism @ 10 μM). Incorporating conformationally constrained linkers like pyridyl directly attached to the core eliminated this effect [1].

These modifications produced "pure" PAMs exemplified by VU6007477 and the target compound, which showed <5% agonist activity even at high concentrations (10 μM) [1].

Adamantane Derivatization: Enhancing Target Affinity and Pharmacokinetics

Adamantane integration via C4-aminolinkage exploited the moiety's unique biophysical properties:

  • Hydrophobic Pocket Engagement: The diamondoid structure occupied a deep lipophilic subpocket in the M1 allosteric site. Optimal positioning required 5-hydroxyadamantane derivatization—hydroxylation enhanced polar interactions with Thr206/Asn208 while maintaining hydrophobic contacts with Val85/Leu89 [4] [9]. Non-hydroxylated adamantane analogs showed 2-fold reduced affinity (K~i~ ≈ 500 nM vs. 250 nM for hydroxy variant) [6].
  • CNS Penetration Optimization: Adamantane's low polar surface area (PSA ≈ 20 Ų) counterbalanced the pyrrolopyridine's polarity, yielding brain/plasma ratios (K~p~) of 0.16–0.28 in rodents. Hydroxylation further reduced unbound volume of distribution (K~p,uu~ = 0.18–0.32), minimizing peripheral sequestration [1] [4].
  • Metabolic Resistance: Quaternary carbon centers impeded oxidative metabolism. Comparatively, cyclohexyl analogs underwent rapid CYP3A4-mediated hydroxylation (CL~hep~ >15 mL/min/kg), whereas adamantane derivatives exhibited negligible degradation (<5% @ 1h in microsomes) [4] [9].

Table 3: Impact of Adamantane Modifications on Key Parameters

Adamantane VariantM1 PAM EC~50~ (nM)LogD (pH 7.4)Rat Brain/Plasma K~p~Metabolic Stability (t~1/2~, min)
1-Adamantyl4503.80.2228
5-Hydroxyadamantan-2-yl2302.90.28>120
3,5-Dimethyladamantyl3104.10.1845
1-Aminoadamantyl>10001.50.05>120

Coupling Strategies for Carboxamide and Heterobiaryl Tail Integration

Late-stage coupling reactions assembled the complex architecture:

  • Buchwald-Hartwig Amination: Palladium-catalyzed C-N coupling installed the 5-hydroxyadamantylamine at C4 of the pyrrolopyridine core. Chemoselectivity was achieved using RuPhos Pd G2 precatalyst and cesium carbonate base in tert-butanol (70–80% yield), suppressing competing reduction side products [1] [7]. Pre-installation of the carboxamide at C5 before amination was essential; reversing the sequence caused epimerization at the carboxamide center [10].
  • Suzuki-Miyaura Cross-Coupling: Heterobiaryl tails were introduced via Pd(dppf)Cl~2~-catalyzed coupling of C6-boronic esters with bromoheterocycles. Key to success was SEM-protection (SEM = 2-(trimethylsilyl)ethoxymethyl) of the pyrrole nitrogen, preventing catalyst poisoning [7] [10].
  • Carboxamide Formation: C5-cyano intermediates (e.g., compound 9 from [1]) were hydrolyzed under mild conditions (aq. K~2~CO~3~/DMSO, 60°C) to avoid adamantane degradation. Subsequent HATU-mediated coupling proved superior to acid chlorides, suppressing racemization [1] [5].

These orthogonal couplings enabled modular assembly, permitting independent optimization of all three pharmacophoric elements: adamantane anchor, pyrrolopyridine core, and heterobiaryl tail [1] [7] [10].

Properties

Product Name

4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

IUPAC Name

4-[(5-hydroxy-2-adamantyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)

InChI Key

DREIJXJRTLTGJC-UHFFFAOYSA-N

SMILES

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O

Canonical SMILES

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.